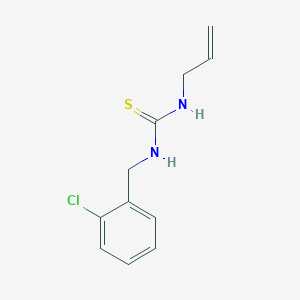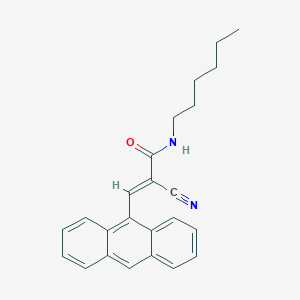
1-(2-Chlorobenzyl)-3-prop-2-en-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA: is an organic compound that belongs to the class of thioureas It is characterized by the presence of an allyl group and a 2-chlorobenzyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA typically involves the reaction of allyl isothiocyanate with 2-chlorobenzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Allyl isothiocyanate+2-chlorobenzylamine→N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the allyl or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Chemistry
In chemistry, N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other thiourea derivatives.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in biochemical assays.
Medicine
In medicine, N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory and antimicrobial activities. Additionally, it is studied for its potential use in cancer therapy due to its ability to inhibit tumor growth in preliminary studies.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. It is also explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA involves its interaction with specific molecular targets. It can bind to the active sites of enzymes, thereby inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-N’-(2-CHLOROPHENYL)THIOUREA
- N-ALLYL-N’-(2-BROMOBENZYL)THIOUREA
- N-ALLYL-N’-(2-FLUOROBENZYL)THIOUREA
Uniqueness
N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties
By understanding the synthesis, reactions, applications, and mechanisms of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H13ClN2S/c1-2-7-13-11(15)14-8-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H2,13,14,15) |
InChI Key |
RTEFUWKYJNUSCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10957886.png)
![1-cyclohexyl-3-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]urea](/img/structure/B10957891.png)
![4-[3-(dimethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957900.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10957902.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide](/img/structure/B10957905.png)
![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B10957906.png)
![1-butyl-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10957929.png)
![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957935.png)

![N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide](/img/structure/B10957941.png)
![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957946.png)
![N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957954.png)
![9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957964.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10957975.png)
